6-Methyl-1,3,8-trichlorodibenzofuran
Overview
Description
6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a relatively non-toxic prototypical alkyl polychlorinated dibenzofuran . It is known to act as a highly effective agent for inhibiting hormone-responsive breast cancer growth in animal models .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,3,8-trichlorodibenzofuran has been analyzed in several studies . For instance, molecular docking of MCDF and its analogs against the human estrogen receptor alpha ligand-binding domain showed 48 compounds containing binding energy greater than MCDF .Scientific Research Applications
Vitamin A Interaction : MCDF has been found to interact with Vitamin A levels in rats, although its ability to inhibit TCDD-induced Vitamin A depletion was not observed in a particular experiment (Wærn et al., 1989).
Antitumorigenic Activity : MCDF has shown significant inhibition of mammary tumor growth in a rat model, suggesting potential applications in cancer treatment (McDougal et al., 1997).
Antiestrogenic Effects : Studies have demonstrated the antiestrogenic effects of MCDF in rats, influencing uterine and mammary tissue responses. This points to potential applications in hormone-related diseases and conditions (Astroff & Safe, 1991).
Cancer Cell Lines : MCDF's impact on human and rodent cancer cell lines has been studied, particularly its role as an antiestrogen, offering insights into breast cancer treatment (Zacharewski et al., 1992).
Mechanism of Action as an Antagonist : The mechanism of action of MCDF as an antagonist to TCDD (a toxic compound) has been characterized, revealing insights into its molecular interactions and potential as a TCDD antagonist (Piskorska-Pliszczynska et al., 1991).
Structure-Activity Relationships : Research has also focused on the structure-activity relationships of MCDF and similar compounds, crucial for understanding their biological effects and therapeutic potential (Astroff & Safe, 1989).
Estrogen Receptor Interaction : MCDF's interaction with the estrogen receptor alpha has been explored, indicating potential implications in breast cancer treatment (Pearce et al., 2004).
Computational Prediction and Analysis : Computational approaches have been used to predict new breast cancer targets for MCDF, indicating its potential in drug development (Chitrala & Yeguvapalli, 2014).
Catabolism Studies : The metabolism of chlorinated dibenzofurans, including MCDF, has been studied in microorganisms, which is crucial for understanding its environmental impact and degradation (Keim et al., 1999).
Future Directions
Future research could focus on further understanding the mechanism of action of 6-Methyl-1,3,8-trichlorodibenzofuran, particularly its role in inhibiting hormone-responsive breast cancer growth . Additionally, more studies could be conducted to explore its potential uses in other medical applications.
properties
IUPAC Name |
1,3,8-trichloro-6-methyldibenzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O/c1-6-2-7(14)3-9-12-10(16)4-8(15)5-11(12)17-13(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMARRQIRRJWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3=C2C(=CC(=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921594 | |
Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,3,8-trichlorodibenzofuran | |
CAS RN |
118174-38-2 | |
Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118174-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,3,8-trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118174382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,8-Trichloro-6-methyldibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-1,3,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FU4HF6ELF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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